molecular formula C36H50O5 B12817708 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate

13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate

Cat. No.: B12817708
M. Wt: 562.8 g/mol
InChI Key: ZVVGLAMWAQMPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate is a steroid compound with significant biological activity. It is known for its role as an estrogen, a hormone that regulates various physiological processes in mammals by binding to estrogen receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydrogenation: Reduction of double bonds in the precursor molecule.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Hydrogen gas with metal catalysts.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications .

Scientific Research Applications

13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to changes in gene expression and subsequent physiological responses. The molecular targets include various genes involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Estrone: Another estrogen with a similar structure but different functional groups.

    Estradiol: A more potent estrogen with a slightly different arrangement of hydroxyl groups.

    Estriol: A weaker estrogen with additional hydroxyl groups.

Uniqueness

13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate is unique due to its specific methylation pattern and hydroxyl group positions, which confer distinct biological activities compared to other estrogens .

Properties

IUPAC Name

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVGLAMWAQMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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